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Platinum(II) hexafluoroacetylacetonate

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Researchers requiring low-temperature Pt deposition often face premature ligand decomposition and carbon contamination with Pt(acac)₂, which demands higher source temperatures. Pt(hfac)₂ overcomes this with enhanced volatility (sublimation at 65 °C/0.1 mmHg) and clean decomposition at ~127 °C, enabling ALD processing ≤200 °C on temperature-sensitive substrates. • Delivers near-bulk resistivity (~10.6 µΩ·cm) in LCVD-deposited Pt lines-eliminates post-deposition annealing and reduces lithographic steps. • Yields monodisperse 9-15 nm Pt nanoparticles with narrow size distribution, maximizing ECSA per gram for fuel cell and hydrogenation catalysts. • Enables area-selective deposition on microcontact-printed SAMs for bottom-up patterning in advanced interconnect and 3D NAND architectures. Orange crystals, ≥98% purity. Stored under N₂ at 4°C; ships at ambient temperature.

Molecular Formula C10H4F12O4Pt
Molecular Weight 611.20 g/mol
CAS No. 65353-51-7
Cat. No. B6338428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(II) hexafluoroacetylacetonate
CAS65353-51-7
Molecular FormulaC10H4F12O4Pt
Molecular Weight611.20 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt]
InChIInChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;
InChIKeyWPEADBNBKIDAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pt(hfac)₂: Halide-Free ALD/CVD Precursor


Platinum(II) hexafluoroacetylacetonate, abbreviated Pt(hfac)₂, is an organometallic complex of platinum in the +2 oxidation state, coordinated by two bidentate hexafluoroacetylacetonate (hfac) ligands . It is a member of the broader class of platinum β-diketonate complexes, which serve as volatile, halide-free precursors for the deposition of platinum thin films and nanoparticles via chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. The compound exists as orange crystals at ambient conditions and exhibits key physical properties—melting point 143–145 °C and sublimation at 65 °C under 0.1 mmHg—that define its processing window in vapor-phase applications [2].

Pt(hfac)₂ vs. Pt(acac)₂: Key Advantages


The term “platinum precursor” encompasses a range of compounds—Pt(acac)₂, Pt(tfac)₂, Pt(COD)Me₂, and others—that differ substantially in vapor pressure, thermal decomposition behavior, and resulting film purity [1]. Simply substituting Pt(acac)₂ for Pt(hfac)₂ in a CVD or ALD process is not viable: Pt(acac)₂ requires significantly higher source temperatures to achieve comparable vapor pressures, which can lead to premature ligand decomposition, carbon incorporation, and inconsistent film growth [2]. Conversely, Pt(hfac)₂’s electron-withdrawing CF₃ groups confer enhanced volatility and a distinct decomposition pathway, enabling lower-temperature processing and improved film resistivity [3]. The following quantitative evidence delineates precisely where Pt(hfac)₂ diverges from its closest analogs, providing the basis for informed material selection.

Pt(hfac)₂: Quantitative Performance Evidence


Volatility Advantage for Low-Temperature CVD

Pt(hfac)₂ exhibits a sublimation temperature of 65 °C at 0.1 mmHg, whereas Pt(acac)₂ achieves a comparable vapor pressure only at temperatures exceeding 200 °C, with reported vapor pressures of 0.001–0.79 bar in the 200–350 °C range [1][2]. This difference arises from the electron-withdrawing CF₃ groups in Pt(hfac)₂, which reduce intermolecular forces and enhance volatility [3].

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Low Decomposition Temperature for Pure Films

Pt(hfac)₂ begins to dissociate at approximately 400 K (127 °C) under UHV conditions, with hfac ligands desorbing intact below this temperature [1]. In contrast, Pt(acac)₂ decomposes over a broader range of 200–320 °C, leading to carbonaceous residues and higher film resistivity [2][3]. This lower and sharper decomposition onset for Pt(hfac)₂ facilitates cleaner metal deposition.

Thermal Stability Film Purity MOCVD

Bulk-Like Resistivity in LCVD Lines

Platinum lines deposited via laser-induced chemical vapor deposition (LCVD) using Pt(hfac)₂ exhibit resistivity values very close to that of pure bulk platinum (10.6 µΩ·cm) under optimal conditions [1]. By comparison, Pt films grown from Pt(acac)₂ via MOCVD in the absence of oxygen show higher resistivity due to carbon incorporation [2], and even with oxygen, films from Pt(acac)₂ typically range from 11 µΩ·cm to several hundred µΩ·cm depending on thickness and conditions [3].

Electrical Resistivity Laser CVD Interconnects

Size-Controlled Nanoparticle Synthesis

Thermally-induced reduction of Pt(hfac)₂ in organic media yields well-dispersed platinum nanoparticles with controllable sizes ranging from 9 to 15 nm [1]. In contrast, Pt(acac)₂ thermal decomposition under similar conditions produces a wider size distribution, typically spanning 60–160 nm [2]. The narrower, smaller size distribution from Pt(hfac)₂ is attributed to the lower reduction temperature and the stabilizing influence of the fluorinated ligands [3].

Nanoparticle Synthesis Size Control Catalyst Preparation

High-Purity Area-Selective Deposition

Pt(hfac)₂ enables area-selective CVD of high-purity platinum films on microcontact-printed monolayers, with XPS and Auger electron spectroscopy confirming no detectable impurities [1]. Pt(acac)₂, by contrast, requires oxygen or water vapor co-reactants to achieve comparable purity and does not exhibit the same degree of intrinsic selectivity without additional surface pretreatment [2][3].

Area-Selective Deposition MOCVD Patterning

Reduced Hydrosilylation Activity for Purity

Among platinum β-diketonates, the photocatalytic activity for hydrosilylation decreases in the order Pt(hfac)₂ > Pt(tfac)₂ > Pt(acac)₂, with Pt(hfac)₂ exhibiting the lowest activity [1]. While this may appear counterintuitive for a catalyst, it is actually advantageous for a deposition precursor: lower intrinsic catalytic activity means less premature decomposition and higher shelf-life in solution [2].

Hydrosilylation Catalyst Deactivation Precursor Stability

Pt(hfac)₂ Application Scenarios


Low-Temperature ALD for Pt Nanoparticles

Pt(hfac)₂'s volatility at 65 °C (0.1 mmHg) and clean decomposition at ~127 °C make it the precursor of choice for ALD processes targeting temperatures ≤200 °C, such as Pt nanoparticle deposition on TiO₂ and WOₓ for catalysis and sensor platforms [1]. The lower source temperature minimizes thermal stress on temperature-sensitive substrates (e.g., polymers, organic electronics) and reduces energy consumption in manufacturing [2].

Laser CVD for Interconnects and Contacts

The near-bulk resistivity (≈10.6 µΩ·cm) of Pt lines deposited by LCVD from Pt(hfac)₂ enables the direct writing of low-loss interconnects and Schottky contacts on silicon and glass substrates [3]. This eliminates the need for post-deposition annealing and reduces the number of lithographic steps, making it ideal for prototyping and small-scale production of high-frequency devices [4].

Pt Nanoparticle Synthesis for Catalysis

Researchers developing supported platinum catalysts for fuel cells, hydrogenation, or exhaust treatment benefit from Pt(hfac)₂'s ability to yield 9–15 nm nanoparticles with narrow size distribution [5]. The smaller particle size maximizes the electrochemically active surface area (ECSA) per gram of platinum, directly translating to higher catalytic efficiency and lower precious metal loading [6].

Area-Selective MOCVD for Advanced Patterning

In semiconductor manufacturing, Pt(hfac)₂ enables area-selective deposition on microcontact-printed self-assembled monolayers (SAMs), allowing platinum to be deposited only where needed without masking and etching [7]. This bottom-up patterning approach is critical for advanced interconnect schemes, 3D NAND, and emerging non-planar device architectures where traditional subtractive processes are impractical [8].

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